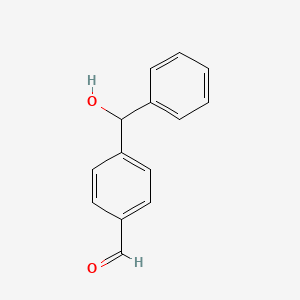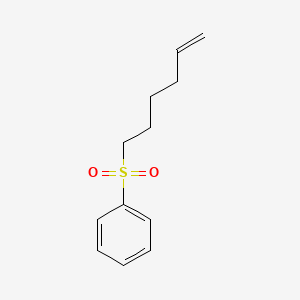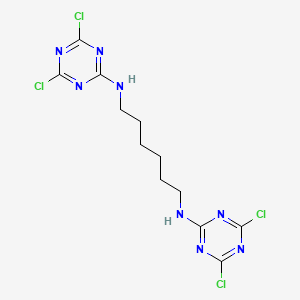
N~1~,N~6~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)hexane-1,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~6~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)hexane-1,6-diamine is a compound that belongs to the class of triazine derivatives. Triazine compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by the presence of two triazine rings substituted with chlorine atoms and linked by a hexane-1,6-diamine chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~6~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)hexane-1,6-diamine typically involves the nucleophilic substitution reaction of cyanuric chloride with hexane-1,6-diamine. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions include maintaining the temperature at around 0°C to 5°C to control the reactivity of cyanuric chloride and prevent side reactions.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous-flow processes. Continuous-flow synthesis offers advantages such as improved reaction control, higher yields, and better purity of the final product . The reaction is carried out in a micro fixed-bed reactor packed with a suitable catalyst, such as 5% Pt/C, under optimized conditions to achieve high productivity and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~6~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)hexane-1,6-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine rings can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from nucleophilic substitution reactions are derivatives of the original compound with different substituents on the triazine rings. These derivatives can exhibit varied properties and applications depending on the nature of the substituents.
Applications De Recherche Scientifique
N~1~,N~6~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)hexane-1,6-diamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N1,N~6~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)hexane-1,6-diamine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity . This mechanism is particularly relevant in its antimicrobial and antiviral activities, where it disrupts the function of essential proteins in pathogens.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~1~,N~6~-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine: This compound is similar in structure but has different substituents on the triazine rings.
4,6-Dichloro-1,3,5-triazine Derivatives: These compounds share the triazine core but differ in the nature of the substituents attached to the triazine rings.
Uniqueness
N~1~,N~6~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)hexane-1,6-diamine is unique due to its specific substitution pattern and the presence of a hexane-1,6-diamine linker. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
49812-79-5 |
|---|---|
Formule moléculaire |
C12H14Cl4N8 |
Poids moléculaire |
412.1 g/mol |
Nom IUPAC |
N,N'-bis(4,6-dichloro-1,3,5-triazin-2-yl)hexane-1,6-diamine |
InChI |
InChI=1S/C12H14Cl4N8/c13-7-19-8(14)22-11(21-7)17-5-3-1-2-4-6-18-12-23-9(15)20-10(16)24-12/h1-6H2,(H,17,19,21,22)(H,18,20,23,24) |
Clé InChI |
GUZZCAOTAYQAJP-UHFFFAOYSA-N |
SMILES canonique |
C(CCCNC1=NC(=NC(=N1)Cl)Cl)CCNC2=NC(=NC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Tetradecyloxy)methoxy]tetradecane](/img/structure/B14657819.png)



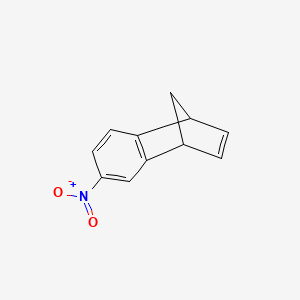
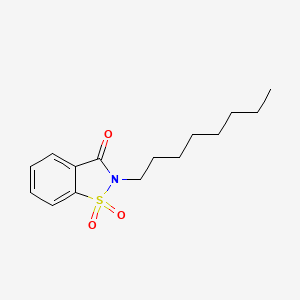
![9-Methylidenebicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14657855.png)

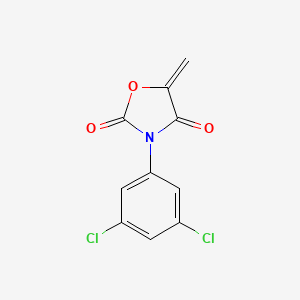

![10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14657884.png)
